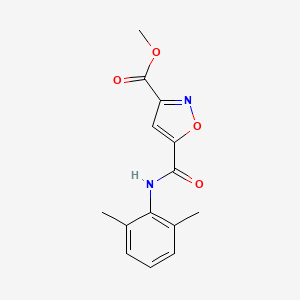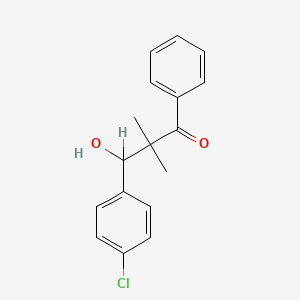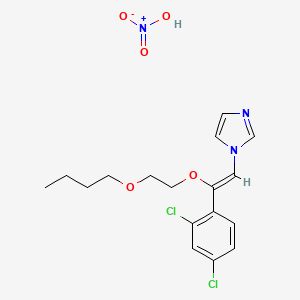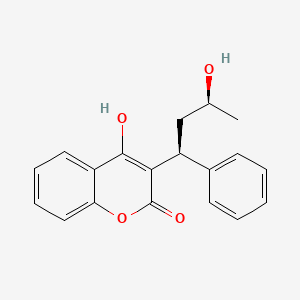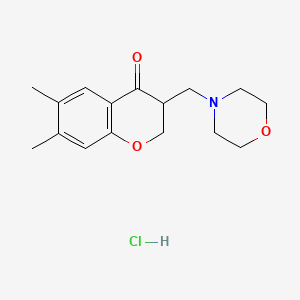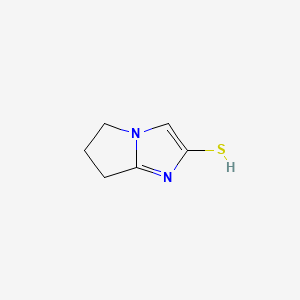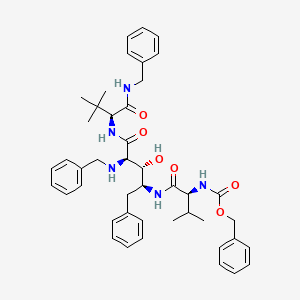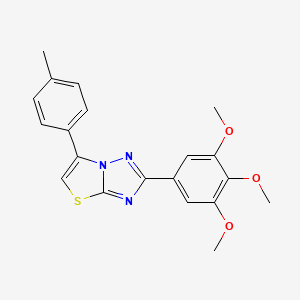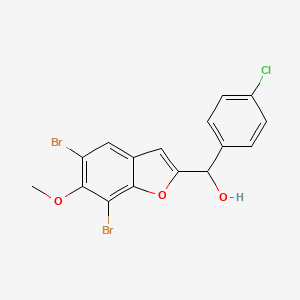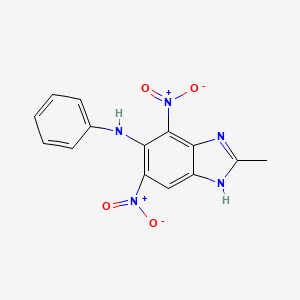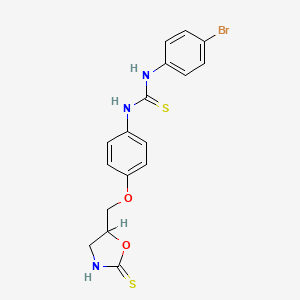
N-(4-Bromophenyl)-N'-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group and a thiourea moiety, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-((2-thioxo-5-oxazolidinyl)methoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiourea moiety to corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base such as sodium hydroxide or potassium carbonate and are performed at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and bromophenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby influencing various biological pathways.
類似化合物との比較
N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea can be compared with other thiourea derivatives and bromophenyl compounds. Similar compounds include:
N-(4-Bromophenyl)thiourea: Lacks the oxazolidinyl group, making it less complex and potentially less versatile.
N-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea: Lacks the bromophenyl group, which may affect its reactivity and biological activity.
The uniqueness of N-(4-Bromophenyl)-N’-(4-((2-thioxo-5-oxazolidinyl)methoxy)phenyl)thiourea lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
63635-37-0 |
|---|---|
分子式 |
C17H16BrN3O2S2 |
分子量 |
438.4 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-[4-[(2-sulfanylidene-1,3-oxazolidin-5-yl)methoxy]phenyl]thiourea |
InChI |
InChI=1S/C17H16BrN3O2S2/c18-11-1-3-12(4-2-11)20-16(24)21-13-5-7-14(8-6-13)22-10-15-9-19-17(25)23-15/h1-8,15H,9-10H2,(H,19,25)(H2,20,21,24) |
InChIキー |
UYDUECMKSIQKKT-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=S)N1)COC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




